4-(6-Methylpyrimidin-4-yl)morpholine
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Overview
Description
4-(6-Methylpyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both morpholine and pyrimidine moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyrimidin-4-yl)morpholine typically involves nucleophilic substitution reactions. One common method starts with 2,4-dichloro-5-methylpyrimidine, which undergoes a regioselective nucleophilic substitution with morpholine. The reaction is usually carried out in the presence of a base such as sodium carbonate in a suitable solvent like dioxane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Cyclization: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane, elevated temperatures.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields substituted pyrimidine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(6-Methylpyrimidin-4-yl)morpholine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the design of novel materials with specific properties, such as gas separation membranes.
Industry: The compound finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(6-Methylpyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The pyrimidine core can interact with nucleic acids or proteins, while the morpholine ring enhances its solubility and bioavailability. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-2-methylpyrimidin-4-yl)morpholine: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: Another related compound with different substituents on the pyrimidine core, affecting its biological activity.
Uniqueness
4-(6-Methylpyrimidin-4-yl)morpholine is unique due to the specific combination of the morpholine ring and the methyl-substituted pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(6-methylpyrimidin-4-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCMQAQWALQLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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